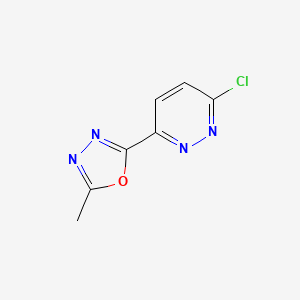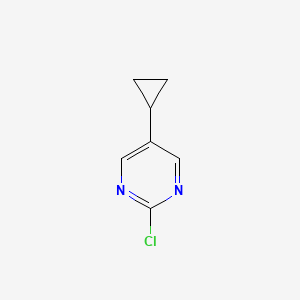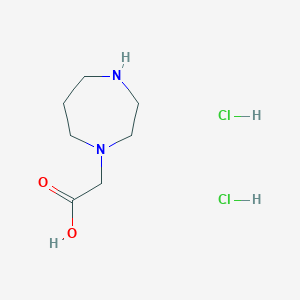
6-Methoxy-2-(pentafluorobenzoyl)pyridine
Vue d'ensemble
Description
6-Methoxy-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO2 . It is used in diverse scientific realms due to its multifaceted nature, which allows for innovative applications, ranging from pharmaceutical research to catalysis.
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(pentafluorobenzoyl)pyridine is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6-position and a pentafluorobenzoyl group at the 2-position .Applications De Recherche Scientifique
Medicinal Chemistry
6-Methoxy-2-(pentafluorobenzoyl)pyridine: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the introduction of fluorine atoms, which can significantly alter the biological activity of a molecule. The pentafluorobenzoyl group could be involved in the synthesis of receptor agonists or antagonists, potentially leading to treatments for diseases where modulation of specific receptors is beneficial .
Materials Science
In materials science, this compound’s robust fluorinated aromatic moiety could be key in creating advanced polymers with enhanced thermal stability and chemical resistance. The methoxy group on the pyridine ring might also facilitate polymerization reactions or act as a linker in multi-component systems .
Environmental Science
The unique chemical properties of 6-Methoxy-2-(pentafluorobenzoyl)pyridine may find applications in environmental science, particularly in the design of sensors for detecting environmental pollutants. The electron-withdrawing pentafluorobenzoyl group could enhance the sensitivity of such sensors to specific analytes .
Analytical Chemistry
This compound could serve as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It might be used in quantitative analyses involving high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), providing a means to measure or detect other substances with precision .
Pharmacology
Pharmacologically, 6-Methoxy-2-(pentafluorobenzoyl)pyridine could be explored for its potential role in drug metabolism studies. Its metabolites, resulting from biotransformation, could provide insights into the metabolic pathways of fluorinated compounds in living organisms .
Biochemistry
In biochemistry, the compound’s ability to introduce fluorine atoms into biomolecules could be exploited. Fluorine is known for its ability to mimic hydrogen due to its similar size, which can be useful in studying enzyme mechanisms or in the development of enzyme inhibitors .
Agriculture
Agricultural research might benefit from the herbicidal or fungicidal properties that could be associated with 6-Methoxy-2-(pentafluorobenzoyl)pyridine . Its synthesis could lead to the development of new compounds that protect crops from pests and diseases while being environmentally friendly .
Chemical Engineering
Lastly, in chemical engineering, this compound could be used in process optimization. Its unique properties might improve the efficiency of chemical reactions, such as catalysis, or aid in the development of separation processes that are more environmentally sustainable .
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c1-21-6-4-2-3-5(19-6)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHCHYPQCDMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181226 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(pentafluorobenzoyl)pyridine | |
CAS RN |
1187165-35-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)



